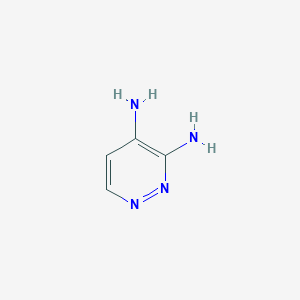

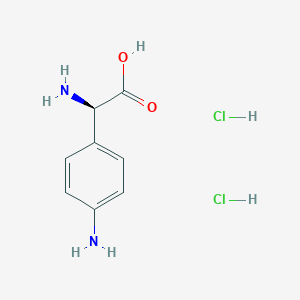

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

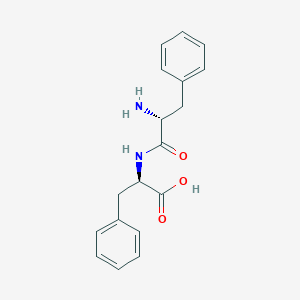

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, commonly known as R-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride or R-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride salt, is an organic compound with a chemical formula of C8H13Cl2NO2. It is a white crystalline solid that is soluble in water and polar organic solvents. R-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride has a variety of applications in the scientific and medical fields, including as a reagent in organic synthesis, as a research tool, and as a therapeutic agent.

Aplicaciones Científicas De Investigación

Competitive Inhibition Studies

It serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . This application is crucial in understanding the transport mechanisms of peptides across cell membranes and can aid in the development of drugs that target peptide transporters.

Antimicrobial Research

Derivatives of 4-aminophenylacetic acid have shown promising antimicrobial activity . Research in this field can lead to the development of new antibiotics or antiseptic agents, which is particularly important in the era of increasing antibiotic resistance.

Analytical Chemistry

In analytical chemistry , ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride can be detected using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) . These methods are essential for the qualitative and quantitative analysis of compounds.

Mecanismo De Acción

Target of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to interact with cytochrome p450 1a1 .

Mode of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to induce and be biotransformed by cytochrome p450 1a1 . This interaction leads to the formation of active and inactive metabolites .

Biochemical Pathways

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to significant changes in the pharmacokinetics of co-administered drugs .

Pharmacokinetics

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a water-soluble, chemically stable prodrug . It rapidly and quantitatively reverts to its parent amine in mice, rats, and dogs in vivo . This suggests that the compound has good bioavailability.

Result of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which have shown potent antitumor properties in vitro and in vivo .

Action Environment

It’s known to be stable under normal temperatures and pressures, and at room temperature in closed containers under normal storage and handling conditions .

Propiedades

IUPAC Name |

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H/t7-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWAMKFMQILIGN-XCUBXKJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)